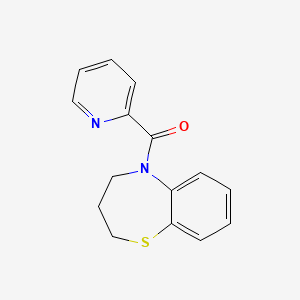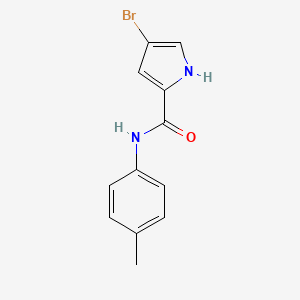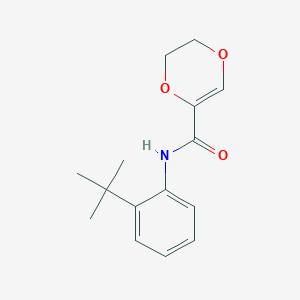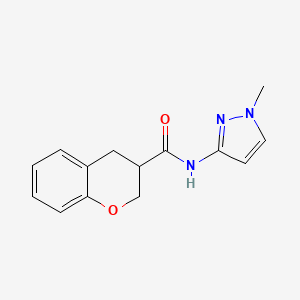![molecular formula C14H22N2O B7462694 N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B7462694.png)
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide, also known as DMCC, is a novel compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. DMCC belongs to the class of compounds known as pyrroles, which have been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide has also been shown to activate the adenosine A2A receptor, which is involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects:
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide has several advantages for lab experiments, including its high purity and stability. It can be synthesized in large quantities and is readily available from commercial sources. However, N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful dose-response studies are necessary to determine the optimal concentration of N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide for use in lab experiments.
Orientations Futures
There are several future directions for the study of N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide. One area of interest is the development of new drugs targeting G protein-coupled receptors using N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide as a scaffold. Another area of interest is the investigation of the potential of N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide as a therapeutic agent for the treatment of Alzheimer's disease. Additionally, further studies are needed to determine the optimal dose and route of administration of N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide for use in clinical trials.
Méthodes De Synthèse
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide can be synthesized using a multi-step process that involves the reaction of 1,5-dimethyl-2-pyrrolidinone with cyclohexanecarboxylic acid. The reaction is catalyzed by a base such as potassium carbonate, and the resulting product is purified using column chromatography. The purity and yield of N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide can be optimized by adjusting the reaction conditions and purification methods.
Applications De Recherche Scientifique
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide has been studied for its potential applications in drug discovery and development. It has been shown to have antitumor, anti-inflammatory, and analgesic activities in preclinical studies. N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide has also been investigated for its ability to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Additionally, N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide has been studied for its potential as a scaffold for the development of new drugs targeting G protein-coupled receptors.
Propriétés
IUPAC Name |
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-11-8-9-13(16(11)2)10-15-14(17)12-6-4-3-5-7-12/h8-9,12H,3-7,10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMOIVFJAQZDGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)CNC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Morpholin-4-yl-2-thiophen-2-ylethyl)amino]-1-phenylcyclohexane-1-carbonitrile](/img/structure/B7462615.png)
![N-cyclopropyl-2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]acetamide](/img/structure/B7462619.png)


![5-Methyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7462631.png)

![N-[3-methyl-1-oxo-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)piperazin-1-yl]butan-2-yl]acetamide](/img/structure/B7462650.png)
![8-[[4-[[5-(4-Chlorophenyl)tetrazol-2-yl]methyl]piperazin-1-yl]methyl]quinoline](/img/structure/B7462653.png)
![2-[(4-Phenylpiperazino)methyl]-4-methyl-2H-1,2,4-triazole-3(4H)-thione](/img/structure/B7462673.png)
![1-(3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B7462679.png)
![10-[(2-Oxo-3-propylbenzimidazol-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7462687.png)


